(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820575-68-5
VCID: VC4282100
InChI: InChI=1S/C9H10ClN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1
SMILES: C1C(C1N)C2=CC=CC=C2Cl.Cl
Molecular Formula: C9H11Cl2N
Molecular Weight: 204.09

(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride

CAS No.: 1820575-68-5

Cat. No.: VC4282100

Molecular Formula: C9H11Cl2N

Molecular Weight: 204.09

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride - 1820575-68-5

Specification

CAS No. 1820575-68-5
Molecular Formula C9H11Cl2N
Molecular Weight 204.09
IUPAC Name (1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H10ClN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1
Standard InChI Key UEADQUZTMDKYMY-DKXTVVGFSA-N
SMILES C1C(C1N)C2=CC=CC=C2Cl.Cl

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of (1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride combines a rigid cyclopropane ring with electronic influences from the 2-chlorophenyl group. Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₁₁Cl₂N
Molecular Weight204.09 g/mol
SMILES NotationCl.N[C@@H]1C[C@H]1c2ccc(Cl)cc2
Chirality(1R,2S) configuration
X-Ray Diffraction PatternConfirmed trans-configuration

The cyclopropane ring imposes significant steric strain, while the 2-chlorophenyl group introduces electron-withdrawing effects that modulate electronic density at the amine group. Stereochemical purity is critical, as the (1R,2S) enantiomer exhibits distinct biological interactions compared to its (1S,2R) counterpart .

Synthesis and Manufacturing Processes

Core Cyclopropanation Strategies

The synthesis typically employs asymmetric cyclopropanation reactions to achieve enantiomeric excess. A patented route (EP2644590A1) utilizes:

  • Corey-Chaykovsky Cyclopropanation:

    • Reacting 2-chlorobenzaldehyde with malonic acid derivatives.

    • Chiral auxiliaries (e.g., L-menthol) ensure stereochemical control .

    • Yields: 60–75% with >90% enantiomeric excess (ee) .

  • Alternative Pathways:

    • Simmons-Smith Reaction: Zinc-copper couples with diiodomethane for ring closure.

    • Transition Metal Catalysis: Ruthenium-based catalysts for stereoselective synthesis .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in methanol, yielding the hydrochloride salt with >98% purity . Critical parameters include:

  • Temperature: 0–5°C to prevent racemization.

  • Solvent Polarity: Methanol optimizes crystallization .

Physicochemical Properties

PropertyValue
Solubility (H₂O)12 mg/mL at 25°C
Melting Point198–202°C (decomposition)
pKa (Amine)9.2 ± 0.3
LogP (Partition)2.1

The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating formulation for biological studies . Stability studies indicate degradation <2% under accelerated conditions (40°C/75% RH, 6 months) .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparative Analysis with Structural Analogs

CompoundSubstituentBioactivity
(1R,2S)-2-(3,4-Difluorophenyl) derivative3,4-DifluorophenylEnhanced P2Y₁₂ affinity
(1R,2S)-2-(4-Fluorophenyl) derivative4-FluorophenylReduced cytotoxicity
(1S,2R)-2-(2-Chlorophenyl) enantiomerInverse configurationInactive in platelet assays

The 2-chlorophenyl group confers optimal steric bulk for receptor engagement, while halide position modulates metabolic stability .

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